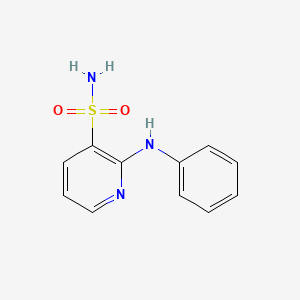
2-Anilinopyridine-3-sulfonamide
Übersicht
Beschreibung
2-Anilinopyridine-3-sulfonamide is a heterocyclic compound with a molecular formula of C11H11N3O2S and a molecular weight of 249.29 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Anilinopyridine-3-sulfonamide consists of a five-membered pyridine ring that contains two nitrogen atoms and a sulfonamide functional group .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition and Antitumor Activity
- 2-Anilinopyridine-3-sulfonamide derivatives have been studied for their ability to inhibit carbonic anhydrase (CA), particularly the tumor-associated isozyme CA IX. This inhibition has implications in antitumor therapy. Halogenated sulfonamides, including aminobenzolamides, have shown potent inhibition of CA IX, suggesting potential as antitumor agents (Ilies et al., 2003).
Sulfonamide Group in Drug Design
- The sulfonamide group, integral to 2-Anilinopyridine-3-sulfonamide, plays a crucial role in medicinal chemistry, often appearing in marketed drugs. Despite concerns regarding hypersensitivity and skin rash, the sulfonamide group remains an essential and safe component in drug design (Kalgutkar, Jones, & Sawant, 2010).
Anticancer and Antiviral Properties
- Structurally novel sulfonamide derivatives, including those similar to 2-Anilinopyridine-3-sulfonamide, have been reported to exhibit significant antitumor and antiviral properties. Their mechanisms of action vary, ranging from CA inhibition to cell cycle perturbation, and even HIV protease inhibition (Scozzafava, Owa, Mastrolorenzo, & Supuran, 2003).
Environmental Implications
- The oxidation of sulfonamide antimicrobials, like 2-Anilinopyridine-3-sulfonamide, by environmentally friendly oxidants has been studied. This research is crucial for understanding the fate of such compounds in water bodies, with implications for environmental safety and biodegradability (Sharma, Mishra, & Nesnas, 2006).
Synthesis and Pharmacological Evaluation
- Pyridinic sulfonamides, closely related to 2-Anilinopyridine-3-sulfonamide, have been synthesized and evaluated for their pharmacological properties. These compounds have shown potential as COX-2 selective inhibitors, indicating their relevance in anti-inflammatory therapies (Julémont et al., 2004).
Histone Deacetylase Inhibition and Antiproliferative Effects
- Sulfonamide anilides, with structural similarities to 2-Anilinopyridine-3-sulfonamide, have been identified as novel histone deacetylase (HDAC) inhibitors. These compounds selectively inhibit the proliferation of human cancer cells and show potential as antiproliferative agents in cancer chemotherapy (Fournel et al., 2002).
Eigenschaften
IUPAC Name |
2-anilinopyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-17(15,16)10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQJQHQFYCEUQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilinopyridine-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



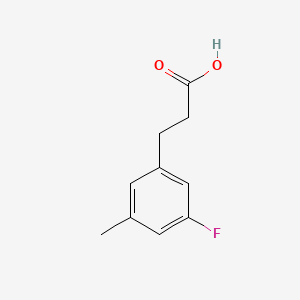
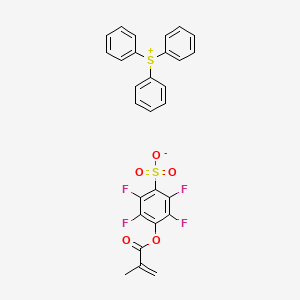
![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)
![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)
![{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1393220.png)
![(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1393221.png)
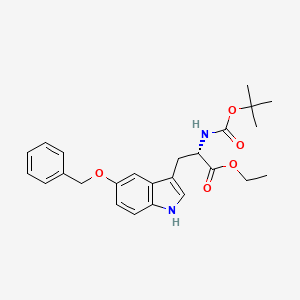
![N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B1393226.png)
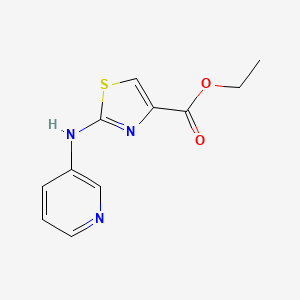
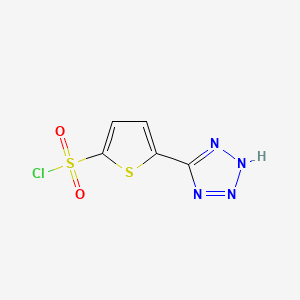
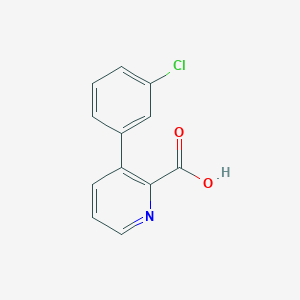
![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1393232.png)
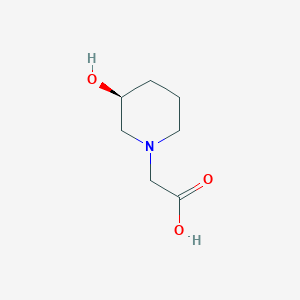
![4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-](/img/structure/B1393236.png)